This is a protecting group attached to the N-terminus (amino end) of the molecule. Fmoc protects the N-terminus during peptide chain assembly and can be selectively removed using mild basic conditions, allowing the next amino acid to be coupled. Source: Iris Biotech GmbH, "Fmoc-Dbz-OH":
This is the core structure of the molecule. Dbz acts as a linker, attaching the peptide chain to the solid support resin used in SPPS. It offers a unique advantage - the ability to generate peptide thioesters. Source: Iris Biotech GmbH, "Fmoc-Dbz(o-Alloc)-OH":
This is an optional protecting group attached to the side chain of the Dbz moiety. Alloc is an orthogonal protecting group to Fmoc, meaning it can be selectively removed under different conditions compared to Fmoc. This allows for further manipulation of the peptide after chain assembly. Source: Advanced ChemTech, "Fmoc-(ortho-Alloc)-Dbz-OH":
The primary application of Fmoc-Dbz(o-Alloc)-OH lies in the synthesis of peptide thioesters. Here's how it works:
The Fmoc-Dbz(o-Alloc)-OH building block is attached to the resin, serving as the starting point for peptide chain assembly.
Subsequent amino acids with Fmoc-protected N-termini are sequentially coupled to the growing peptide chain using standard Fmoc/SPPS protocols.
After chain assembly, the Fmoc group is removed, exposing the free N-terminus. This N-terminus can be then be activated using a reagent like p-nitrophenyl chloroformate. Finally, treatment with a thiol compound converts the C-terminus (carboxyl end) of the peptide into a thioester. Source: Iris Biotech GmbH, "Fmoc-Dbz-OH":
Peptide thioesters are valuable tools in various research applications, such as:
This technique allows the ligation (joining) of two pre-synthesized peptide fragments to form a larger peptide. Peptide thioesters are particularly useful substrates for NCL due to their reactivity.
Thioesters can be used to label proteins with specific functionalities for further studies.
Fmoc-Dbz(o-Alloc)-OH, chemically known as 3-[(9-Fluorenylmethyloxycarbonyl)amino]-4-amino-benzoic acid with an ortho-allyloxycarbonyl (Alloc) protecting group, is a specialized compound utilized primarily in peptide synthesis. The Fmoc (9-fluorenylmethyloxycarbonyl) group serves as a temporary protecting group for amino acids during solid-phase peptide synthesis, allowing for selective reactions without interfering with other functional groups. The addition of the Alloc group enhances the compound's utility by providing a reversible protection strategy that minimizes side reactions, particularly during the synthesis of complex peptides.
Fmoc-Dbz(o-Alloc)-OH participates in several key reactions during peptide synthesis:
While specific biological activities of Fmoc-Dbz(o-Alloc)-OH are not extensively documented, its derivatives and related compounds have been shown to facilitate the synthesis of biologically active peptides and proteins. These peptides can exhibit various biological functions depending on their sequence and structure, including enzyme activity, receptor binding, and immunogenic properties. The efficient synthesis of peptide thioesters using this compound is particularly relevant in producing cyclic peptides and complex protein constructs .
The synthesis of Fmoc-Dbz(o-Alloc)-OH typically involves several steps:
Fmoc-Dbz(o-Alloc)-OH is primarily used in:
Interaction studies involving Fmoc-Dbz(o-Alloc)-OH typically focus on its role in facilitating peptide-peptide interactions through chemical ligation methods. These studies help elucidate mechanisms of action for synthesized peptides, including receptor binding affinities and enzymatic activities. Additionally, research into side reactions associated with its use informs best practices for minimizing unwanted byproducts during synthesis .
Several compounds are structurally or functionally similar to Fmoc-Dbz(o-Alloc)-OH, each offering unique advantages:
| Compound Name | Structure/Functionality | Unique Features |
|---|---|---|
| Fmoc-Dbz-OH | 3-(9-Fluorenylmethyloxycarbonyl)amino-4-amino-benzoic acid | Lacks Alloc protection; simpler use |
| Fmoc-Dab-OH | 9-Fluorenylmethyloxycarbonyl derivative of 2,4-diaminobutyric acid | Useful in different coupling strategies |
| Fmoc-Lys(Boc)-Thr(ψMe,MePro)-OH | Incorporates additional protective groups for lysine | Enhanced stability during synthesis |
| Alloc-Dab-OH | Similar structure but without the Fmoc group | Directly usable in certain ligation methods |
Fmoc-Dbz(o-Alloc)-OH stands out due to its dual protection strategy (Fmoc and Alloc), which allows for greater flexibility and efficiency in synthesizing complex peptides while minimizing side reactions .